

In-Depth Technical Guide: FAM-Labeled Human Angiotensin II

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Compound of Interest

Compound Name: *Angiotensin II human, FAM-labeled*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular and signaling characteristics of FAM-labeled human Angiotensin II. It is designed to support research and development activities in areas such as cardiovascular disease, hypertension, and related therapeutic fields. This document outlines the molecular weight, relevant signaling pathways, and detailed experimental protocols for the use of this fluorescently labeled peptide.

Core Data Presentation

Quantitative data for human Angiotensin II and the FAM-labeled conjugate are summarized in the table below for straightforward reference and comparison.

Component	Molecular Formula	Molecular Weight (g/mol)
Human Angiotensin II	C ₅₀ H ₇₁ N ₁₃ O ₁₂	1046.20[1][2]
6-Carboxyfluorescein (6-FAM)	C ₂₁ H ₁₂ O ₇	376.32[3][4]
FAM-Labeled Human Angiotensin II	C ₇₁ H ₈₁ N ₁₃ O ₁₈	1404.5[5]

Note: The final molecular weight of the FAM-labeled peptide is a result of the conjugation of 6-FAM to the N-terminus of Angiotensin II, which typically involves the formation of an amide

bond and the subsequent loss of a water molecule.

Angiotensin II Signaling Pathways

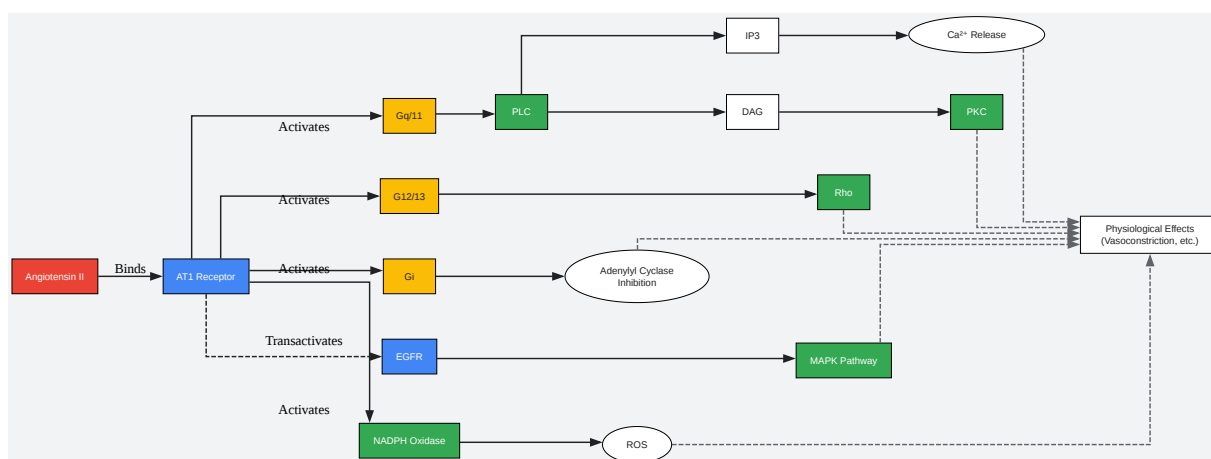
Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure.^[6] Its biological effects are primarily mediated through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, which are G-protein coupled receptors.^{[7][8]} The signaling cascades initiated by Angiotensin II binding to its receptors are complex and can lead to a variety of cellular responses, including vasoconstriction, inflammation, and cell growth.^{[9][10]}

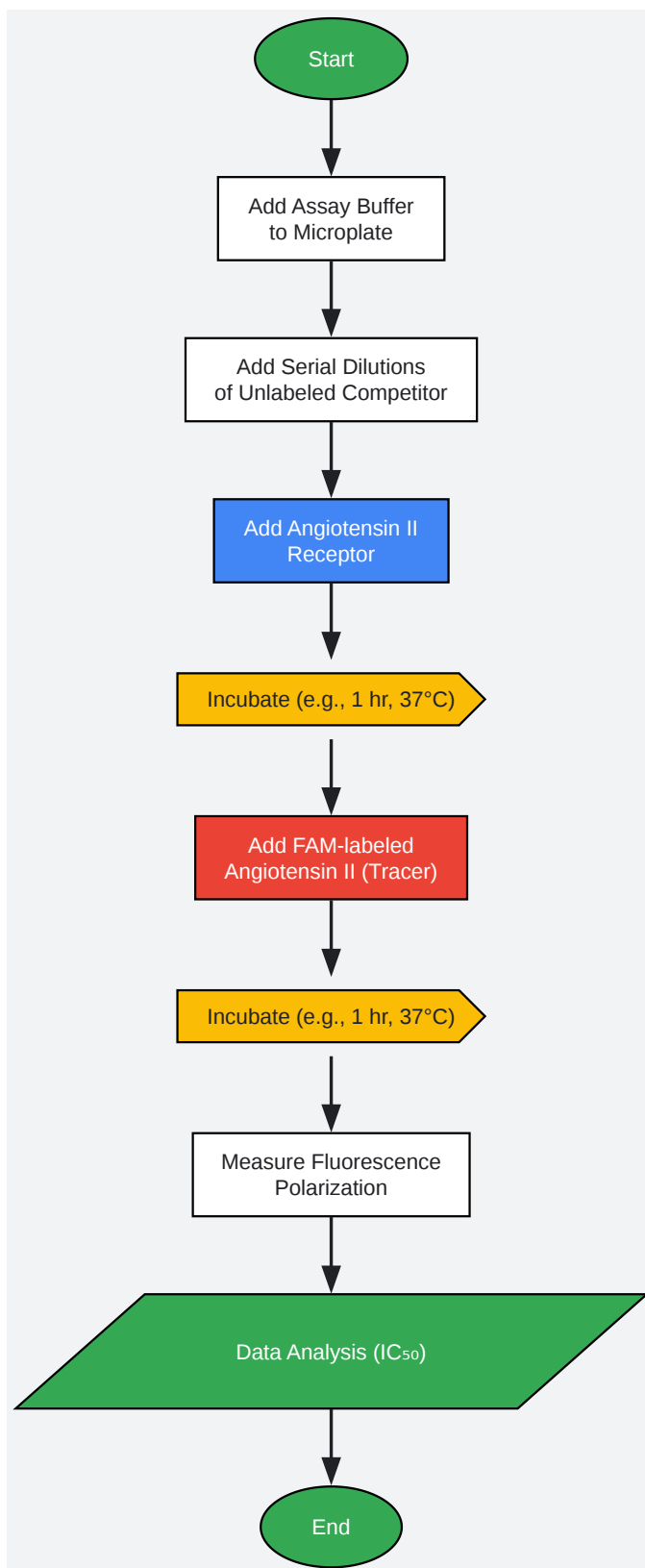
AT1 Receptor Signaling

The AT1 receptor is responsible for most of the known physiological and pathophysiological effects of Angiotensin II.^{[7][8]} Upon binding of Angiotensin II, the AT1 receptor activates several downstream signaling pathways, including:

- **Gq/11 Pathway:** Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).^[7]
- **G12/13 Pathway:** Activation of Rho GTPases, which play a role in cell contraction and migration.^[7]
- **Gi Pathway:** Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.^[7]
- **Transactivation of Receptor Tyrosine Kinases:** The AT1 receptor can transactivate other receptors, such as the epidermal growth factor receptor (EGFR), leading to the activation of the MAP kinase pathway (ERK1/2).^[10]
- **Reactive Oxygen Species (ROS) Generation:** Activation of NADPH oxidase, resulting in the production of ROS, which act as second messengers.^{[9][10]}

Below is a diagram illustrating the major signaling pathways activated by the Angiotensin II AT1 receptor.





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